2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione: is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxythiophene with an oxidizing agent to form the desired dioxine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or modulators of biological pathways, offering new avenues for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism by which 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A structurally related compound used in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Another related compound with similar electronic properties.
Hydroxymethyl EDOT: A derivative of EDOT with additional functional groups for further chemical modifications.
Uniqueness: 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione stands out due to its specific ring structure and the presence of both sulfur and oxygen atoms. This unique combination imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
669070-03-5 |
---|---|
Molecular Formula |
C6H6O4S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine 6,6-dioxide |
InChI |
InChI=1S/C6H6O4S/c7-11(8)3-5-6(4-11)10-2-1-9-5/h3-4H,1-2H2 |
InChI Key |
VZVUFLJGKRFMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CS(=O)(=O)C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.